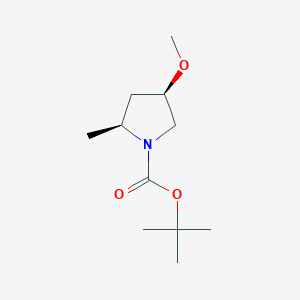

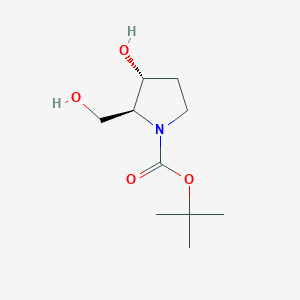

(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” is a type of tert-butyl ester . Tert-butyl esters are commonly used in organic synthesis due to their stability and reactivity . They are often used as protecting groups for carboxylic acids in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl esters typically involves the reaction of carboxylic acids with tert-butyl alcohol . An industrialized process for the synthesis of tert-butyl glycinate, a similar compound, has been reported . This process uses glycine and ethyl tert-butyl ester to synthesize tert-butyl glycinate under the catalysis of acid .Molecular Structure Analysis

The molecular structure of tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, is characterized by the presence of a carbonyl group (C=O) and an alkyl group ® attached to the same carbon atom . The specific structure of this compound would include a 3-methyl-pyrrolidin-3-yl group and a tert-butyl ester group .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . They can also react with SOCl2 at room temperature to provide acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride” would be similar to those of other tert-butyl esters. These compounds are generally stable under various conditions . The specific properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .科学的研究の応用

Peptide Synthesis

The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . In peptide synthesis, tert-butyl esters serve as masked carboxyl group surrogates. Researchers employ them to protect amino acids during peptide assembly, allowing for selective deprotection and subsequent coupling reactions.

Substance P Antagonists

L-Glutamic acid di-tert-butyl ester hydrochloride, a derivative of tert-butyl ester, finds application in the synthesis of substance P antagonistic peptides . Substance P is a neuropeptide involved in pain transmission and inflammation. Antagonists targeting substance P receptors have potential therapeutic implications in pain management and neuroinflammatory disorders.

Pharmaceutical Intermediates

Beta-alanine tert-butyl ester hydrochloride serves as a useful intermediate in pharmaceutical synthesis . Pharmaceutical chemists utilize it to create novel compounds or modify existing drug molecules. The tert-butyl ester group provides stability during synthetic steps, allowing for controlled transformations.

Organic Synthesis

Di-tert-butyl L-aspartate hydrochloride, another tert-butyl ester derivative, finds application in organic synthesis . Organic chemists use it as a building block to construct more complex molecules. The tert-butyl ester group facilitates functional group transformations and protects sensitive functional groups during synthetic pathways.

Amino Acid Derivatives

The method for preparing t-butyl esters from protected amino acids and t-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate provides good yields and broad substrate tolerance . Researchers can explore various amino acid side chains and substituents using this approach.

作用機序

Target of Action

It’s known that tert-butyl esters are often used in organic chemistry as protecting groups for carboxylic acids . They are stable and can be removed under acidic conditions .

Mode of Action

The compound, being a tert-butyl ester, can undergo deprotection in the presence of trifluoroacetic acid (TFA). The process involves the formation of a t-butyl cation, which is relatively stable due to it being a tertiary carbocation . This cation can exist in the solution, but if water is added, it will take an OH group and the TFA will become protonated .

Biochemical Pathways

The unique reactivity pattern of the tert-butyl group has implications in biosynthetic and biodegradation pathways .

Result of Action

The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, the compound can serve as a protecting group for carboxylic acids, allowing for selective reactions to occur .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and the pH of the solution. For instance, the addition of water to the solution can lead to the deprotonation of the t-butyl cation . Furthermore, the compound’s stability and reactivity can be influenced by the solvent used .

Safety and Hazards

Tert-butyl esters, including “®-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride”, should be handled with care. They are flammable and can cause respiratory irritation . They should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMVQVILSXAFCT-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(3-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B8191228.png)

![tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B8191241.png)

![Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8191281.png)

![Benzyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191289.png)

![6-Methyl-2,6-diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191290.png)

![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)

![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane tosylate](/img/structure/B8191320.png)

![tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191325.png)